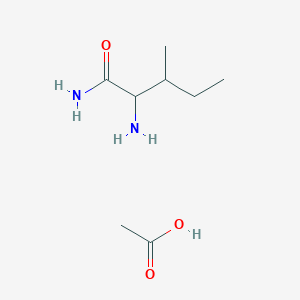

2-Amino-3-methylpentanamide acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-methylpentanamide acetate, also known as AMPA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. AMPA is a vital component in the study of various biochemical and physiological processes, and its synthesis and mechanism of action have been extensively studied.

Aplicaciones Científicas De Investigación

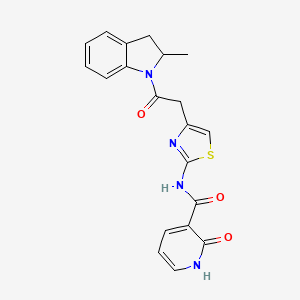

Binding Mechanisms and Anticonvulsant Activity

- Gabapentin, a compound structurally related to 2-Amino-3-methylpentanamide acetate, binds to the α2δ subunit of voltage-dependent calcium channels, elucidating a novel mechanism of action for anticonvulsant drugs. This binding is pivotal in modulating synaptic transmission and has been extensively studied to understand its therapeutic potential in treating epilepsy and neuropathic pain (Gee et al., 1996).

Synthesis and Structural Studies

- The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored, showcasing potential applications in medicinal chemistry and drug design. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).

Metabolic Engineering for Biofuel Production

- Research on engineered microorganisms for the synthesis of pentanol isomers, including those related to 2-Amino-3-methylpentanamide acetate, has highlighted the potential of metabolic engineering in creating sustainable biofuels. This approach aims to enhance the production titer and yield of microbial fermentations, offering a promising pathway towards the development of renewable energy sources (Cann & Liao, 2009).

Role in Flavor and Fragrance Chemistry

- The Ehrlich degradation pathway, involving the conversion of amino acids like isoleucine into alcohols, aldehydes, and acids, has been investigated in the context of flavor formation in fermented foods. This research provides insights into the biochemical mechanisms underpinning the generation of complex aromas and flavors in food products (Matheis et al., 2016).

Diagnostic Applications

- Studies on volatile organic compounds (VOCs) released by lung cancer cell lines have identified specific VOCs that could serve as non-invasive biomarkers for lung cancer diagnosis. This research underscores the potential of analyzing exhaled breath for early detection of lung cancer, demonstrating the broader applicability of compounds related to 2-Amino-3-methylpentanamide acetate in clinical diagnostics (Sponring et al., 2009).

Propiedades

IUPAC Name |

acetic acid;2-amino-3-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.C2H4O2/c1-3-4(2)5(7)6(8)9;1-2(3)4/h4-5H,3,7H2,1-2H3,(H2,8,9);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEQMLHVZJPRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methylpentanamide acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)

![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)

![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)